![molecular formula C19H25N3O B2605504 N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide CAS No. 1235305-27-7](/img/structure/B2605504.png)
N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide is a complex organic compound that features a benzimidazole moiety fused with a cyclohexyl group and a cyclopropanecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the benzimidazole derivative in the presence of a Lewis acid catalyst.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the cyclohexyl-benzimidazole intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or cyclopropane derivatives.
Substitution: Substituted benzimidazole or cyclopropane derivatives.
Applications De Recherche Scientifique
N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclohexyl and cyclopropanecarboxamide groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}thiophene-3-carboxamide
- N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}benzamide
Uniqueness
N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may contribute to its enhanced stability, binding affinity, and potential therapeutic efficacy.
Propriétés
IUPAC Name |
N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-22-17-5-3-2-4-16(17)21-18(22)14-8-6-13(7-9-14)12-20-19(23)15-10-11-15/h2-5,13-15H,6-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHPGZSJOCAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2605421.png)
![3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde](/img/structure/B2605422.png)
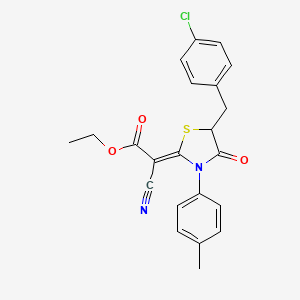
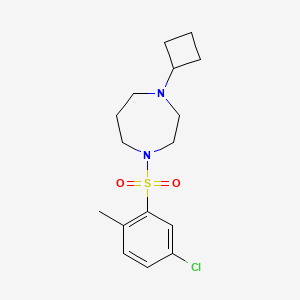
![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)
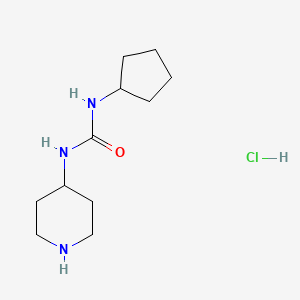


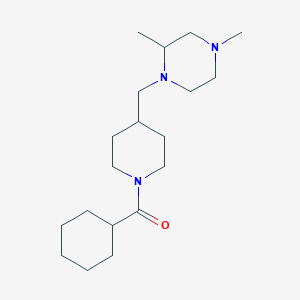
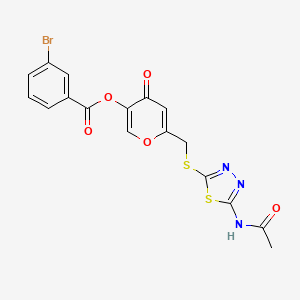
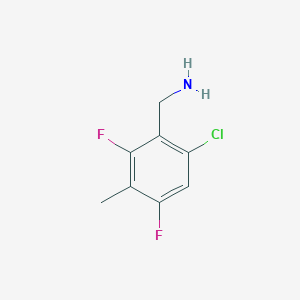
![1-((4-phenylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2605438.png)
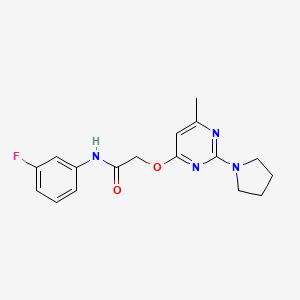
methanone](/img/structure/B2605444.png)
